Cas no 2227678-99-9 ((1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol)

(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structural features, including a stereogenic center and tertiary amine functionality, make it a valuable intermediate for the development of bioactive compounds. The compound’s rigid aromatic backbone and polar substituents enhance its binding affinity in molecular interactions, while the dimethylamino group contributes to its solubility and reactivity. This molecule is particularly useful in enantioselective synthesis due to its defined (S)-configuration, enabling precise control over stereochemical outcomes. Its stability under standard conditions further ensures reliable performance in synthetic workflows.
(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol structure
2227678-99-9 structure
Product name:(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol
CAS No:2227678-99-9
MF:C11H18N2O
Molecular Weight:194.273422718048
CID:6023348
PubChem ID:96755004

(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol
    • (1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
    • EN300-1821424
    • 2227678-99-9
    • インチ: 1S/C11H18N2O/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12/h3-5,8,11,14H,6-7,12H2,1-2H3/t11-/m0/s1
    • InChIKey: GILRQSFXUHMYOU-NSHDSACASA-N
    • SMILES: O[C@H](C1C=CC=C(C=1)N(C)C)CCN

計算された属性

  • 精确分子量: 194.141913202g/mol
  • 同位素质量: 194.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.5Ų
  • XLogP3: 0.6

(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1821424-0.25g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
0.25g
$1420.0 2023-09-19
Enamine
EN300-1821424-0.5g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
0.5g
$1482.0 2023-09-19
Enamine
EN300-1821424-2.5g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
2.5g
$3025.0 2023-09-19
Enamine
EN300-1821424-5.0g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
5g
$4475.0 2023-06-01
Enamine
EN300-1821424-10.0g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
10g
$6635.0 2023-06-01
Enamine
EN300-1821424-0.1g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
0.1g
$1357.0 2023-09-19
Enamine
EN300-1821424-0.05g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
0.05g
$1296.0 2023-09-19
Enamine
EN300-1821424-1.0g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
1g
$1543.0 2023-06-01
Enamine
EN300-1821424-1g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
1g
$1543.0 2023-09-19
Enamine
EN300-1821424-5g
(1S)-3-amino-1-[3-(dimethylamino)phenyl]propan-1-ol
2227678-99-9
5g
$4475.0 2023-09-19

(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol 関連文献

(1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-olに関する追加情報

Professional Introduction to (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol (CAS No. 2227678-99-9)

The compound (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol, identified by the CAS number 2227678-99-9, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both amino and dimethylamino functional groups, coupled with its stereogenic center, makes it a versatile scaffold for the development of novel therapeutic agents.

In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective drugs. The stereochemistry of (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol plays a crucial role in determining its pharmacological properties. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring that the desired isomer is obtained with minimal racemization. These techniques often involve asymmetric catalysis, chiral auxiliaries, and sophisticated purification processes.

The structural motif of this compound is reminiscent of several biologically active molecules, suggesting potential applications in the treatment of various diseases. For instance, the phenylpropanoid backbone is commonly found in natural products with known pharmacological effects. Additionally, the combination of amino and dimethylamino groups enhances its ability to interact with biological targets, such as enzymes and receptors. This makes (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol a promising candidate for further investigation in drug discovery.

Current research in this area focuses on exploring the pharmacological profile of derivatives of (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol. Studies have demonstrated that modifications to the phenyl ring or the side chain can significantly alter the biological activity. For example, substituents that enhance lipophilicity may improve membrane permeability, while changes to the amino groups can modulate binding affinity to target proteins. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.

Computational modeling has also played a pivotal role in understanding the interactions between (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol and its biological targets. Molecular dynamics simulations and docking studies have provided valuable insights into binding modes and energetics. These computational approaches complement experimental data, allowing researchers to design more effective derivatives with higher precision. The integration of computational chemistry with traditional synthetic methods has accelerated the drug discovery process significantly.

In addition to its potential as a lead compound, (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol has been explored as an intermediate in multi-step syntheses. Its versatile functional groups allow for further derivatization, enabling the creation of complex molecules with tailored properties. This flexibility makes it an invaluable building block for pharmaceutical chemists seeking to develop novel therapeutics.

The synthesis of chiral compounds like (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol often presents significant challenges due to their sensitivity to racemization during preparation. However, recent advances in asymmetric synthesis have made it possible to produce these compounds with high enantiomeric excess (ee). Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving this goal. These methods not only improve yield but also reduce environmental impact by minimizing waste.

The pharmacokinetic properties of derivatives of (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol are another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for their successful development into drugs. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to study these processes in detail. This information is used to optimize formulations and dosing regimens for maximum therapeutic efficacy.

In conclusion, (1S)-3-amino-1-3-(dimethylamino)phenylpropan-1-ol (CAS No. 2227678-99-9) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable scaffold for drug discovery. With ongoing research focused on its pharmacological profile, synthetic methodologies, and computational modeling, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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